
5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate is a chemical compound that is widely used in scientific research. It is a sulfonic acid derivative of quinoline, which is a heterocyclic aromatic compound. The compound is also known as 8-hydroxyquinoline-5-sulfonic acid dihydrate. It is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Antifungal Mechanisms and Applications 8-Hydroxy-5-quinolinesulfonic acid derivatives, including clioquinol and its iodinated version, have shown broad antifungal activities. Studies reveal their mechanisms of action against Candida species and dermatophytes, highlighting their ability to damage cell walls and inhibit pseudohyphae formation in C. albicans. These derivatives compromise the cytoplasmic membrane's functional integrity, showcasing their potential in new antifungal drug development (Pippi et al., 2018).
Antifungal Drug Design Further research evaluated 8-hydroxyquinoline derivatives for their antifungal properties, confirming their activity against Candida and dermatophytes. These studies not only highlighted their antifungal spectrum but also investigated their pharmacodynamic characteristics, indicating their potential for antifungal drug design (Pippi et al., 2017).
Coordination Chemistry The coordination chemistry of 8-hydroxyquinoline sulfonate derivatives has also been explored. For example, studies on their coordination with aluminum(III) reveal selectivity and potential for linkage isomerism, providing insights into their complex formation mechanisms and thermodynamic stability (Bai et al., 1988). This research has implications for understanding the chemical behavior of these compounds in various applications, including material science and coordination chemistry.
Electrochemical and Photophysical Studies Electrochemical behaviors of 8-hydroxyquinoline and its sulfonic acid derivatives have been compared, revealing their potential in dimerization processes and their implications for electrochemical applications (Claret et al., 1982). Additionally, the room temperature phosphorescence (RTP) of certain metal chelates of these derivatives has been evaluated for oxygen sensing, demonstrating their stability and sensitivity towards oxygen, which could be useful in developing oxygen sensors (Liu et al., 1994).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
8-Hydroxyquinoline-5-sulfonic acid dihydrate, also known as 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate, is a versatile organic compound that has a wide range of uses . It has been found to target both extracellular and intracellular pathogens . The compound has been reported to have a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. For instance, it has been reported to inhibit 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase . It also acts as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Biochemical Pathways
The compound affects various biochemical pathways. For example, it is an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in epigenetic processes, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it may have good bioavailability
Result of Action
The compound’s action results in a variety of molecular and cellular effects. For instance, its inhibition of 2OG-dependent enzymes can lead to changes in gene expression and cellular metabolism . Additionally, its antimicrobial and anticancer activities suggest that it can kill or inhibit the growth of bacteria and cancer cells .
Action Environment
The action of 8-Hydroxyquinoline-5-sulfonic acid dihydrate can be influenced by various environmental factors. For example, its solubility in water suggests that it may be more effective in aqueous environments Furthermore, its stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment
Eigenschaften
IUPAC Name |
8-hydroxyquinoline-5-sulfonic acid;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.2H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;;/h1-5,11H,(H,12,13,14);2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJGYRFBAVRDEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00273979 |
Source


|
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00273979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89614-03-9 |
Source


|
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00273979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

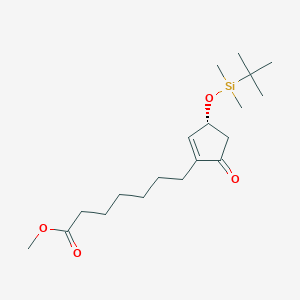

![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)


![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)
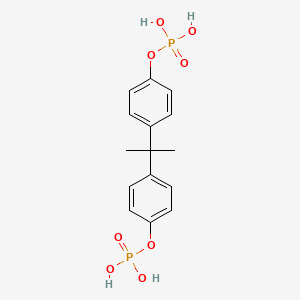
![1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1337531.png)
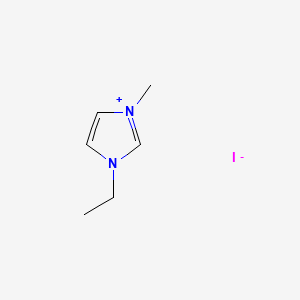
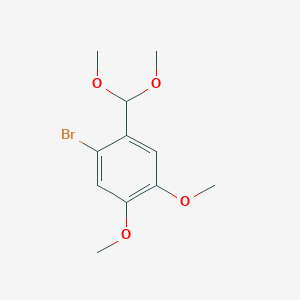
![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)
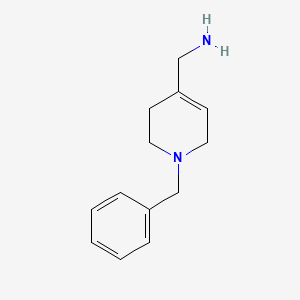
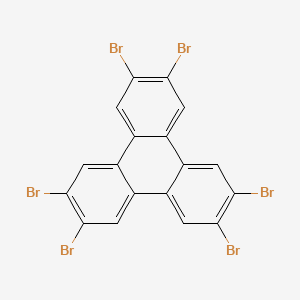
![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)